molecular formula C16H15BrN2OS B11012428 2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide

2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11012428
M. Wt: 363.3 g/mol
InChI Key: OOGKMDSAEQHGLK-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features both indole and thiophene moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. One common route includes:

    Bromination of Indole: The starting material, indole, undergoes bromination to form 4-bromoindole. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Formation of Indole Derivative: The 4-bromoindole is then reacted with an appropriate acylating agent, such as acetyl chloride, to form 2-(4-bromo-1H-indol-1-yl)acetamide.

    Thioether Formation: The final step involves the reaction of 2-(4-bromo-1H-indol-1-yl)acetamide with 2-(thiophen-2-yl)ethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing indole and thiophene structures exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide have shown effectiveness against various bacterial strains.

Activity Type Target Organism MIC (µg/mL) Mechanism
AntibacterialStaphylococcus aureus0.25Inhibition of cell wall synthesis
Escherichia coli0.22Disruption of metabolic processes
AntifungalCandida albicans0.30Inhibition of ergosterol biosynthesis

The minimum inhibitory concentration (MIC) values indicate potent antimicrobial activity, suggesting that this compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and cervical cancer cells.

Activity Type Cell Line IC50 (µM) Mechanism
AnticancerMCF-7 (breast cancer)8.0Induction of apoptosis via mitochondrial pathways
HeLa (cervical cancer)12.5Activation of caspase-dependent pathways

These findings suggest that the compound may induce apoptosis in cancer cells through specific biochemical pathways, highlighting its potential as an anticancer agent .

Case Studies

Several studies have investigated the pharmacological properties of compounds structurally related to this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of indole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures exhibited MIC values comparable to established antibiotics, emphasizing their potential as new antimicrobial agents .
  • Anticancer Screening : Research conducted by the National Cancer Institute assessed the anticancer properties of various indole derivatives, including those related to our compound. The study found significant growth inhibition in multiple cancer cell lines, supporting the hypothesis that these compounds could serve as lead candidates for drug development .

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors, modulating their activity. The thiophene moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(4-chloro-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide: Similar structure with a chlorine atom instead of bromine, potentially altering its chemical properties.

    2-(4-bromo-1H-indol-1-yl)-N-[2-(furan-2-yl)ethyl]acetamide: Contains a furan ring instead of thiophene, which may influence its electronic properties and reactivity.

Uniqueness

The presence of both bromine and thiophene in 2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide makes it unique compared to its analogs. The bromine atom can participate in various substitution reactions, while the thiophene ring can undergo oxidation, providing diverse chemical reactivity and potential biological activities.

Biological Activity

The compound 2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide (CAS Number: 1219572-99-2) is a synthetic derivative known for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its cytotoxic effects on cancer cells.

Chemical Structure and Properties

The molecular formula of this compound is C16H17BrN4OC_{16}H_{17}BrN_{4}O, with a molecular weight of approximately 361.24 g/mol. The presence of bromine and thiophene moieties in its structure suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and indole rings have shown promising results against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for active derivatives range from 0.22 to 0.25 µg/mL , indicating strong antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • These compounds also demonstrated effective biofilm inhibition, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Anticancer Activity

The anticancer potential of this compound is supported by findings that suggest interference with cellular mechanisms:

  • IC50 values against cancer cell lines indicate significant cytotoxicity. For example, related compounds have shown IC50 values as low as 20 nM against MCF-7 breast cancer cells .
  • The mechanism of action may involve the induction of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and apoptosis in cancer cells .

Study 1: Antimicrobial Evaluation

In a comprehensive study evaluating the antimicrobial properties of various derivatives, it was found that:

CompoundPathogenMIC (µg/mL)MBC (µg/mL)Biofilm Reduction (%)
7bS. aureus0.220.2585
7bE. coli0.300.3578

This data highlights the effectiveness of compound 7b , which shares structural similarities with the target compound .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of related indole derivatives on cancer cell lines:

CompoundCell LineIC50 (nM)Mechanism of Action
XMCF-720ROS generation
YKB-V114Tubulin polymerization interference

These findings suggest that the compound's structure allows it to effectively target cancer cells through multiple mechanisms .

Properties

Molecular Formula

C16H15BrN2OS

Molecular Weight

363.3 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-(2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C16H15BrN2OS/c17-14-4-1-5-15-13(14)7-9-19(15)11-16(20)18-8-6-12-3-2-10-21-12/h1-5,7,9-10H,6,8,11H2,(H,18,20)

InChI Key

OOGKMDSAEQHGLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCC3=CC=CS3)C(=C1)Br

Origin of Product

United States

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